1-Acetoxycyclopropanecarboxylic acid chloride
Description
Properties
IUPAC Name |
(1-carbonochloridoylcyclopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBPPIUDAUUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558866 | |
| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253434-23-0 | |
| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
The foundational intermediate, 1-hydroxycyclopropanecarboxylic acid, is synthesized via a diazotization-driven rearrangement using commercially available 1-aminocyclopropanecarboxylates. The patented method (CN110862311A) outlines the following optimized procedure:
Reaction Scheme :
1-Aminocyclopropanecarboxylate → Diazotization → 1-Hydroxycyclopropanecarboxylate → Hydrolysis → 1-Hydroxycyclopropanecarboxylic acid
Procedure :
- Diazotization :
- Dissolve 1-aminocyclopropanecarboxylate (e.g., methyl ester) in a cooled (0–5°C) aqueous sulfuric acid solution (0.1–1.0 M).
- Add sodium nitrite (1.1 equiv) dropwise, maintaining temperatures below 30°C to prevent cyclopropane ring opening.
- Stir for 0.5–1 hour to form the diazo intermediate.
Thermal Rearrangement :
Ester Hydrolysis :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | H₂SO₄, NaNO₂, 0–30°C | 74–75 |
| Ester Hydrolysis | LiOH, THF/H₂O, 30°C | 84–85 |
Acetylation to 1-Acetoxycyclopropanecarboxylic Acid
The hydroxyl group is acetylated using standard acylating agents under mild conditions to avoid ring strain-induced decomposition.
Procedure :
- Dissolve 1-hydroxycyclopropanecarboxylic acid in anhydrous dichloromethane.
- Add acetic anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at 25°C for 4–6 hours, monitor by TLC.
- Quench with ice water, extract with ethyl acetate, and concentrate to obtain 1-acetoxycyclopropanecarboxylic acid (89–92% yield).
Optimization Notes :
- Solvent Choice : Dichloromethane minimizes ester hydrolysis side reactions.
- Temperature : Room temperature prevents exothermic decomposition.
Chlorination to this compound
The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂), a widely employed chlorinating agent.
Procedure :
- Suspend 1-acetoxycyclopropanecarboxylic acid in excess thionyl chloride (3–5 equiv).
- Reflux at 70–80°C for 2–3 hours under anhydrous conditions.
- Remove excess SOCl₂ via rotary evaporation under reduced pressure.
- Purify by vacuum distillation to isolate the acid chloride (78–82% yield).
Critical Parameters :
- Moisture Control : Trace water hydrolyzes the acid chloride back to the carboxylic acid.
- Alternative Agents : Oxalyl chloride or phosphorus pentachloride (PCl₅) may be used but require longer reaction times.
Optimization of Reaction Conditions
Diazotization Efficiency
The patent highlights sulfuric acid concentration and temperature as critical for diazotization efficiency:
- H₂SO₄ Concentration : 0.5–0.7 M balances reaction rate and cyclopropane stability.
- Temperature : Exceeding 30°C during NaNO₂ addition risks ring-opening byproducts.
Chlorination Agent Comparison
| Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | Reflux, 3 hours | 78–82 | 95–97 |
| Oxalyl Cl₂ | RT, 12 hours | 65–70 | 90–92 |
| PCl₅ | 60°C, 6 hours | 70–75 | 88–90 |
Thionyl chloride provides the best compromise between yield and reaction time.
Recent Advances and Alternative Methods
Enzymatic Acetylation
Recent studies propose lipase-catalyzed acetylation in non-aqueous media, achieving 85–88% yield with reduced waste.
Photochemical Chlorination
UV-assisted chlorination using trichloroisocyanuric acid (TCCA) shows promise for milder conditions (50°C, 1 hour, 75% yield).
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxycyclopropanecarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acid chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield 1-acetoxycyclopropanecarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water
Major Products:
- Amides, esters, thioesters from nucleophilic substitution
- 1-Acetoxycyclopropanecarboxylic acid from hydrolysis
- Aldehydes or alcohols from reduction
Scientific Research Applications
1-Acetoxycyclopropanecarboxylic acid chloride serves as a versatile building block in the synthesis of various organic compounds. Its acyl chloride functionality allows for the introduction of acyl groups into nucleophiles, facilitating the formation of esters, amides, and other derivatives.
- Synthesis of Pharmaceuticals : The compound has been utilized in the synthesis of key intermediates for drugs, particularly those targeting sigma receptors. For example, derivatives of cyclopropanecarboxylic acids have shown promise in developing sigma receptor ligands .
- Synthesis of Agrochemicals : It is also applied in creating intermediates for agrochemical products, such as pyrethroids, which are widely used as insecticides. The cyclopropane structure contributes to the biological activity and stability of these compounds .
Case Study 1: Sigma Receptor Ligands
A study demonstrated that cyclopropanecarboxylic acid derivatives could act as selective sigma receptor ligands. The research highlighted the synthesis of various cyclopropane derivatives, including those derived from this compound, which exhibited high affinity for sigma receptors . This finding underscores the potential for developing new therapeutic agents targeting neurological disorders.
Case Study 2: Inhibitors for O-Acetylserine Sulfhydrylase
Another application involves using derivatives of cyclopropanecarboxylic acids as inhibitors for O-acetylserine sulfhydrylase (OASS). Research indicated that these inhibitors could enhance the efficacy of existing antibiotics against resistant bacterial strains. The study employed a series of substituted cyclopropanes to optimize binding affinity and biological activity .
Mechanism of Action
The mechanism of action of 1-acetoxycyclopropanecarboxylic acid chloride involves its high reactivity due to the presence of the acid chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The acetoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
The following table and analysis compare 1-acetoxycyclopropanecarboxylic acid chloride with analogous cyclopropane-based compounds, focusing on structural features, reactivity, and applications.
Reactivity and Stability
- This compound : The acyl chloride group confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling rapid acylation reactions. The acetoxy group may undergo hydrolysis under acidic/basic conditions, limiting shelf life compared to ester or salt derivatives.
- ACC: The amino and carboxylic acid groups participate in enzymatic pathways (e.g., ethylene synthesis via ACC oxidase) but exhibit low synthetic utility due to zwitterionic stability .
- Ethyl ACC hydrochloride : The ester and hydrochloride groups stabilize the compound, reducing hygroscopicity and enhancing shelf life for pharmaceutical use .
- 1-Allylcyclopropanecarboxylic acid : The allyl group enables cycloaddition or polymerization reactions, though the carboxylic acid group requires activation (e.g., esterification) for further derivatization .
Research Findings and Limitations
- ACC Derivatives : Structural studies of ACC oxidase highlight the enzymatic conversion of ACC to ethylene, a process absent in acetoxy or acyl chloride analogs .
- Synthetic Utility : The ethyl ester hydrochloride of ACC (CAS 42303-42-4) is discontinued in commercial catalogs, underscoring the demand for stable cyclopropane intermediates like this compound .
- Safety Considerations : Unlike ACC (stable under dry conditions ), acyl chlorides require stringent moisture-free storage and handling due to corrosivity and hydrolysis risks.
Biological Activity
1-Acetoxycyclopropanecarboxylic acid chloride (ACC) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and research findings related to ACC, supported by relevant data tables and case studies.
This compound is characterized by its cyclopropane ring structure, which contributes to its unique reactivity and biological activity. The compound can undergo hydrolysis in aqueous environments, leading to the formation of 1-acetoxycyclopropanecarboxylic acid.
ACC interacts with various biochemical pathways, influencing enzyme activities and cellular processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism.
| Property | Description |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 162.56 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions; sensitive to moisture and heat |
Cellular Effects
The biological activity of ACC can be categorized into several key effects on cellular systems:
- Enzyme Modulation : ACC has been shown to modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.
- Cell Signaling : It influences signaling pathways such as MAPK, which are critical for cell growth and differentiation.
- Gene Expression : By interacting with transcription factors, ACC can upregulate or downregulate genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of ACC involves its binding interactions with biomolecules. It can alter enzyme conformation and activity through reversible binding and may also affect gene transcription through interactions with regulatory proteins.
Case Study: Cytochrome P450 Interaction
A study demonstrated that ACC significantly inhibits the activity of specific cytochrome P450 isoforms in vitro, leading to altered metabolism of co-administered drugs. This suggests a potential for drug-drug interactions when used in therapeutic settings.
Temporal Effects and Dosage
Research indicates that the effects of ACC vary significantly with dosage:
- Low Doses : At lower concentrations, ACC may enhance enzyme activity without causing toxicity.
- High Doses : Increased concentrations lead to cytotoxicity and disruption of normal metabolic functions.
Dosage Response Table
| Dosage (mg/kg) | Effect | Observation |
|---|---|---|
| 1 | Mild stimulation | Enhanced enzyme activity |
| 10 | No significant effect | Baseline metabolic function maintained |
| 50 | Cytotoxic effects | Cell death observed in cultured cells |
Metabolic Pathways
ACC is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes biotransformation, resulting in metabolites that may exhibit distinct biological activities.
Transport and Distribution
The transport mechanisms of ACC involve binding to transport proteins that facilitate its entry into cells. Its distribution is influenced by interactions with cellular membranes, affecting its localization within organelles.
Subcellular Localization
ACC's localization within cells is crucial for its biological activity. Targeting signals guide its distribution to specific organelles, impacting functions such as energy metabolism and gene regulation.
Q & A
Q. How to analyze decomposition products under different conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
